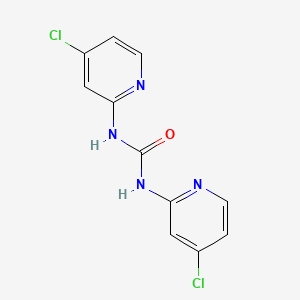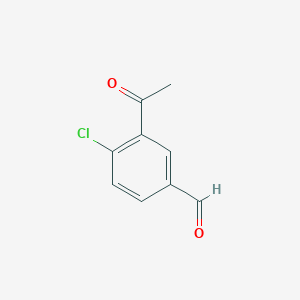
5-Ethynylisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynylisoindoline is a heterocyclic organic compound characterized by an isoindoline core with an ethynyl group attached at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylisoindoline typically involves the following steps:
Starting Material: The synthesis begins with isoindoline, a bicyclic compound.
Ethynylation: The introduction of the ethynyl group at the 5-position can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This reaction involves the use of an ethynyl halide and a palladium catalyst under basic conditions.
Reaction Conditions: Typical conditions include the use of a palladium catalyst (e.g., Pd(PPh3)4), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethynylisoindoline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The isoindoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted isoindoline.
Substitution: Formation of various substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
5-Ethynylisoindoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 5-Ethynylisoindoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Isoindoline: The parent compound without the ethynyl group.
5-Methylisoindoline: A similar compound with a methyl group instead of an ethynyl group.
5-Phenylisoindoline: A compound with a phenyl group at the 5-position.
Uniqueness: 5-Ethynylisoindoline is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for further functionalization and a valuable compound in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C10H9N |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
5-ethynyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C10H9N/c1-2-8-3-4-9-6-11-7-10(9)5-8/h1,3-5,11H,6-7H2 |
Clave InChI |
FMZOSCVGUOAKEG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(CNC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide](/img/structure/B12957629.png)
![tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957634.png)
![Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate](/img/structure/B12957639.png)





![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)



![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
